4-(3-Aminophenyl)isoquinoline
Description
4-(3-Aminophenyl)isoquinoline is a synthetic isoquinoline derivative featuring a 3-aminophenyl substituent at the 4-position of the isoquinoline core. While direct references to this specific compound are absent in the provided evidence, structurally related isoquinoline derivatives are extensively studied for their biological activities, including kinase inhibition, cytotoxicity, and modulation of drug resistance. Isoquinolines are privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets, and substituent patterns (e.g., amino groups, aryl moieties) critically influence their pharmacological profiles .
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-isoquinolin-4-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-13-6-3-5-11(8-13)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H,16H2 |
InChI Key |
QPAYCVVDKLNJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC(=CC=C3)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-(3-Aminophenyl)isoquinoline has emerged as a promising scaffold for the development of new therapeutic agents. Research indicates that isoquinoline derivatives are often explored for their anticancer, anti-inflammatory, and antimicrobial properties. The specific interactions of this compound with biological targets are under investigation, revealing its potential to modulate various biochemical pathways through mechanisms such as enzyme inhibition and receptor binding .
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, structural optimization of isoquinoline derivatives has led to compounds demonstrating significant selectivity against prostate cancer cell lines with low IC50 values .
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 46 | LASCPC-01 | 0.47 | >190 |
| Compound 1 | PC-3 | Not specified | Not specified |
Antimicrobial Properties
Isoquinolines, including this compound, have been studied for their antimicrobial activities. Research has shown that certain isoquinoline derivatives can inhibit the growth of various bacterial strains, contributing to their potential use in treating infections .
Neuropharmacological Applications
Research has indicated that isoquinoline derivatives may possess neuropharmacological properties, including anticonvulsant activity. For example, studies on related compounds have shown promising results in seizure models, suggesting that this compound could be explored for similar effects .
Table 2: Neuropharmacological Activity
| Compound | Model | ED50 (mg/kg) | Remarks |
|---|---|---|---|
| Compound X | Maximal Electroshock | 63.31 | Significant activity |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Various modifications to the isoquinoline structure have been systematically studied to enhance efficacy and reduce toxicity.
Key Findings from SAR Studies
- Modifications at the 4-position significantly influence biological activity.
- Substituents on the phenyl ring can enhance binding affinity to biological targets.
- Certain structural features correlate with increased selectivity against specific cell lines .
Future Directions and Case Studies
Ongoing research aims to further explore the applications of this compound in drug discovery. Case studies focusing on its synthesis and evaluation against various disease models are essential for understanding its full potential.
Case Study: Synthesis and Evaluation of Isoquinoline Derivatives
A recent study synthesized several isoquinoline derivatives, including this compound, and evaluated their anticancer properties against multiple cell lines. The results indicated significant antiproliferative effects, warranting further investigation into their mechanisms of action .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key isoquinoline derivatives from the evidence, highlighting structural features and biological activities:
Key Findings and Trends
CDK4 Inhibition ()
- Substituent Impact: The introduction of a benzylaminomethylene group at position 4 (Compound 62) instead of phenylaminomethylene (Compound 61) enhanced CDK4 inhibition 13.5-fold (IC50: 27 nM → 2 nM). This suggests that bulkier, flexible substituents at position 4 improve target binding .
- Selectivity: Both Compounds 62 and 63 exhibited >10-fold selectivity for CDK4 over CDK1/2, underscoring the role of the isoquinoline core in kinase specificity .
Cytotoxicity ()
- Pyrrolo-isoquinoline Derivatives: Compounds 6a and 6c demonstrated potent cytotoxicity against T47D breast cancer cells (IC50: < reference drug). Substituents such as piperidinylethoxy and methoxy groups likely enhance membrane permeability and target engagement .
Substituent Position and Activity
- Position 4 vs. 3: Derivatives with substituents at position 4 (e.g., Compounds 61–63) show kinase inhibition, while 3-amino-substituted isoquinolines () are typically intermediates. This implies that position 4 is critical for direct biological activity .
Q & A
Q. Table 1: Toxicity Data for this compound Analogs
| Compound | TDLo (oral, rat) | Carcinogenicity | Reference |
|---|---|---|---|
| N,N-Dimethyl-4-isoquinolinylazoaniline | 3276 mg/kg/26 W | Tumorigenic | |
| Phenethylisoquinoline | Not reported | Non-carcinogenic |
Advanced: What methodologies assess this compound in reversing multidrug resistance (MDR)?
Answer:
- ABCB1 modulation assays : Measure calcein-AM efflux inhibition in cancer cells (e.g., IC50 < 1 µM in resistant KB-V1 lines) .
- Synergy studies : Co-administer with chemotherapeutics (e.g., doxorubicin) to calculate combination indices (CI < 0.3 indicates strong synergy) .
- Competitive binding : Radiolabeled verapamil displacement assays confirm ABCB1 binding .
Advanced: How to design SAR studies for enzyme-targeted isoquinoline derivatives?
Answer:
Scaffold diversification : Introduce substituents (e.g., sulfonic acid, chlorophenyl) at positions 4, 6, or 8 .
Enzyme inhibition assays : Test against targets like Mycobacterium tuberculosis enoyl-ACP reductase (IC50 < 5 µM) .
3D-QSAR modeling : Correlate electronic parameters (Hammett constants) with activity .
Basic: What spectroscopic techniques characterize novel isoquinoline derivatives?
Answer:
- NMR : -NMR identifies substituent environments (e.g., singlet at δ 10.93 ppm for =N-NH-C protons) .
- LC-MS : Confirms molecular ions (e.g., [M+H]+ at m/z 459 for triazolo-isoquinolines) .
- X-ray crystallography : Resolves spiroheterocyclic conformers (e.g., C–N bond lengths of 1.47 Å) .
Advanced: How to address discrepancies between computational and experimental data?
Answer:
- Error analysis : Compare DFT-predicted vs. experimental bond angles (e.g., ±2° deviations require basis set optimization) .
- Solvent effects : Include implicit solvation models (e.g., PCM) in simulations to match HPLC retention times .
- Dynamic effects : Use MD simulations to account for conformational flexibility missed in static DFT models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
